molecular formula C13H13N5O5 B5672161 N-(2H-1,3-Benzodioxol-5-YL)-4-(3-nitro-1H-1,2,4-triazol-1-YL)butanamide

N-(2H-1,3-Benzodioxol-5-YL)-4-(3-nitro-1H-1,2,4-triazol-1-YL)butanamide

Cat. No.: B5672161
M. Wt: 319.27 g/mol
InChI Key: OVYYJCMAFTXXCX-UHFFFAOYSA-N
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Description

“N-(2H-1,3-Benzodioxol-5-YL)-4-(3-nitro-1H-1,2,4-triazol-1-YL)butanamide” is a synthetic organic compound that features a benzodioxole ring, a nitro-triazole moiety, and a butanamide chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-Benzodioxol-5-YL)-4-(3-nitro-1H-1,2,4-triazol-1-YL)butanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a reaction with formaldehyde under acidic conditions.

    Introduction of the Nitro-Triazole Moiety: The nitro-triazole group can be introduced via a nucleophilic substitution reaction using a suitable triazole precursor.

    Formation of the Butanamide Chain: The final step involves coupling the benzodioxole and nitro-triazole intermediates with a butanamide chain through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(2H-1,3-Benzodioxol-5-YL)-4-(3-nitro-1H-1,2,4-triazol-1-YL)butanamide” can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group in the triazole moiety can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino-triazole derivatives.

    Substitution: Halogenated or nucleophile-substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, “N-(2H-1,3-Benzodioxol-5-YL)-4-(3-nitro-1H-1,2,4-triazol-1-YL)butanamide” can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, derivatives of this compound might be used in the development of new materials or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-Benzodioxol-5-YL)-4-(3-nitro-1H-1,2,4-triazol-1-YL)butanamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The nitro-triazole moiety could be involved in redox reactions, while the benzodioxole ring might participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-Benzodioxol-5-YL)-4-(3-amino-1H-1,2,4-triazol-1-YL)butanamide: Similar structure but with an amino group instead of a nitro group.

    N-(2H-1,3-Benzodioxol-5-YL)-4-(1H-1,2,4-triazol-1-YL)butanamide: Lacks the nitro group in the triazole moiety.

Uniqueness

The presence of the nitro group in “N-(2H-1,3-Benzodioxol-5-YL)-4-(3-nitro-1H-1,2,4-triazol-1-YL)butanamide” might confer unique redox properties and potential biological activities that are distinct from its analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(3-nitro-1,2,4-triazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O5/c19-12(2-1-5-17-7-14-13(16-17)18(20)21)15-9-3-4-10-11(6-9)23-8-22-10/h3-4,6-7H,1-2,5,8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYYJCMAFTXXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C=NC(=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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